molecular formula C13H25N3O3 B8163295 tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate

tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B8163295
M. Wt: 271.36 g/mol
InChI Key: OSFOJIUSLSCMCJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the isopropylcarbamoyl group. One common method involves the use of tert-butyl chloroformate to protect the piperazine nitrogen, followed by the reaction with isopropyl isocyanate to introduce the isopropylcarbamoyl group. The reaction is usually carried out under mild conditions, such as room temperature, to avoid decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed:

    Substitution Reactions: Various substituted piperazine derivatives.

    Oxidation Reactions: N-oxides of the piperazine ring.

    Reduction Reactions: Amines.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry: tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It serves as a model compound to investigate the interactions of piperazine-based drugs with biological targets .

Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs for treating neurological disorders, infections, and cancer.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and catalysts .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The isopropylcarbamoyl group enhances the compound’s binding affinity and selectivity, while the tert-butyl group provides steric hindrance, influencing the overall conformation and activity of the molecule .

Comparison with Similar Compounds

  • tert-Butyl piperazine-1-carboxylate
  • 1-Boc-piperazine
  • tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Comparison: tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of the isopropylcarbamoyl group, which imparts distinct chemical and biological properties. Compared to tert-Butyl piperazine-1-carboxylate and 1-Boc-piperazine, the isopropylcarbamoyl group enhances the compound’s hydrophobicity and binding affinity to biological targets. The presence of the tert-butyl group in all these compounds provides steric protection, increasing their stability and resistance to metabolic degradation .

Properties

IUPAC Name

tert-butyl 3-(propan-2-ylcarbamoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-9(2)15-11(17)10-8-16(7-6-14-10)12(18)19-13(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFOJIUSLSCMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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